Cas no 41679-06-5 (Agathisflavone-7,7”-dimethyl Ether)

Agathisflavone-7,7”-dimethyl Ether is a biflavonoid derivative characterized by its dimethylated structure, which enhances its stability and bioavailability compared to its non-methylated counterparts. This compound exhibits notable biological activity, including potential antioxidant, anti-inflammatory, and neuroprotective properties, making it valuable for pharmacological and biochemical research. Its modified structure improves lipophilicity, facilitating better cellular uptake and interaction with biological targets. The compound is of interest in studies exploring natural product derivatives for therapeutic applications, particularly in neurodegenerative and oxidative stress-related conditions. High-purity Agathisflavone-7,7”-dimethyl Ether is suitable for analytical standards, in vitro assays, and structure-activity relationship investigations.
Agathisflavone-7,7”-dimethyl Ether structure
41679-06-5 structure
Product Name:Agathisflavone-7,7”-dimethyl Ether
CAS No:41679-06-5
MF:C32H22O10
MW:566.511089801788
CID:2050993
PubChem ID:9985405
Update Time:2025-06-28

Agathisflavone-7,7”-dimethyl Ether Chemical and Physical Properties

Names and Identifiers

    • 5,5'-dihydroxy-2,2'-bis-(4-hydroxy-phenyl)-7,7'-dimethoxy-[6,8']bichromenyl-4,4'-dione
    • 7,7"-dimethoxyagathisflavone
    • 7,7''-Di-O-methylagathisflavon
    • agathisflavone 7,7"-dimethyl ether
    • BDBM50522703
    • NSC-812971
    • 41679-06-5
    • NSC812971
    • 5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione
    • DMGF
    • 5-hydroxy-8-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
    • CHEMBL4545404
    • Agathisflavone-7,7'-dimethyl ether
    • XA161644
    • 7,7''-Dimethoxyagathisflavone
    • Agathisflavone-7,7”-dimethyl Ether
    • Inchi: 1S/C32H22O10/c1-39-24-13-20(36)27-19(35)11-23(16-5-9-18(34)10-6-16)42-32(27)30(24)29-25(40-2)14-26-28(31(29)38)21(37)12-22(41-26)15-3-7-17(33)8-4-15/h3-14,33-34,36,38H,1-2H3
    • InChI Key: QPFBVCAQCZYOIT-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(=CC=2)O)=CC(C2=C(C=C(C(=C12)C1C(=CC2=C(C(C=C(C3C=CC(=CC=3)O)O2)=O)C=1O)OC)OC)O)=O

Computed Properties

  • Exact Mass: 566.12129689g/mol
  • Monoisotopic Mass: 566.12129689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 5
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.672
  • Topological Polar Surface Area: 152Ų

Agathisflavone-7,7”-dimethyl Ether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A213410-0.5mg
Agathisflavone-7,7”-dimethyl Ether
41679-06-5
0.5mg
$ 545.00 2022-06-08
TRC
A213410-.5mg
Agathisflavone-7,7”-dimethyl Ether
41679-06-5
.5mg
$ 661.00 2023-04-19
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